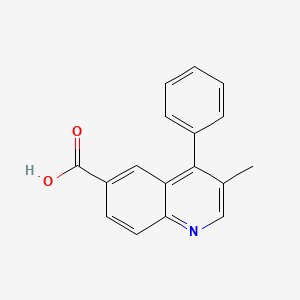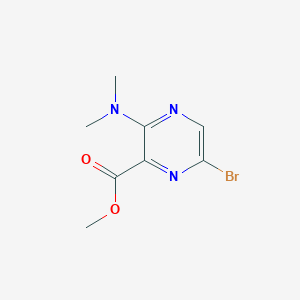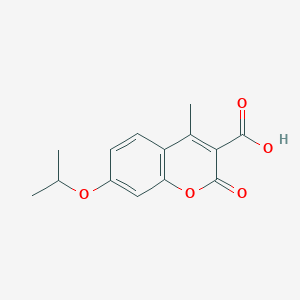
3-Methyl-4-phenylquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-phenylquinoline-6-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . This compound is characterized by a quinoline core substituted with a methyl group at the 3-position, a phenyl group at the 4-position, and a carboxylic acid group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions:
One of the common methods to synthesize 3-Methyl-4-phenylquinoline-6-carboxylic acid involves the Suzuki–Miyaura coupling reaction . This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of a boronic acid derivative with a halogenated quinoline compound in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: 3-Methyl-4-phenylquinoline-6-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学研究应用
Chemistry:
3-Methyl-4-phenylquinoline-6-carboxylic acid is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology:
In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of quinoline-based drugs.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features make it a candidate for developing drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry:
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its properties are exploited in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 3-Methyl-4-phenylquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
- Quinoline-4-carboxylic acid
- 2-Methylquinoline-4-carboxylic acid
- 4-Phenylquinoline-2-carboxylic acid
Comparison:
Compared to these similar compounds, 3-Methyl-4-phenylquinoline-6-carboxylic acid is unique due to the specific positioning of its substituents. The presence of a methyl group at the 3-position and a phenyl group at the 4-position, along with a carboxylic acid group at the 6-position, imparts distinct chemical and biological properties.
属性
分子式 |
C17H13NO2 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
3-methyl-4-phenylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-10-18-15-8-7-13(17(19)20)9-14(15)16(11)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) |
InChI 键 |
CENCWZCNKBCFMF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C=CC(=CC2=C1C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)
![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)

![2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline](/img/structure/B15065343.png)




![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)
![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)




